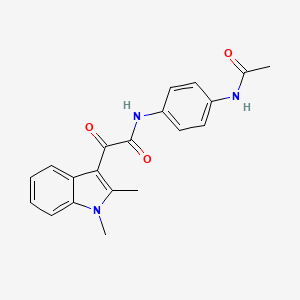
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide, also known as ADMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADMA is a small molecule inhibitor that specifically targets the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for the breakdown of asymmetric dimethylarginine (ADMA) in the body. ADMA has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of novel therapeutics.
Scientific Research Applications
Antifungal and Antimicrobial Activities
- A study highlighted the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. These compounds showed improved plasmatic stability and significant in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
- Another research focused on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial activity against various microbes, suggesting potential applications in antimicrobial therapeutics (Gul et al., 2017).
Analytical Applications
- The development of a fluorescent probe using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (dansylacetamidooxyamine) for trace measurement of carbonyl compounds in water samples, indicating its application in environmental monitoring and analysis (Houdier et al., 2000).
Herbicide and Agricultural Research
- A study on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus highlighted the potential application of chloroacetamide herbicides in agricultural practices (Weisshaar & Böger, 1989).
Pharmaceutical Research
- Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides indicated anti-inflammatory activity, presenting a potential avenue for pharmaceutical development (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-18(16-6-4-5-7-17(16)23(12)3)19(25)20(26)22-15-10-8-14(9-11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYPGRRUNSBFFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
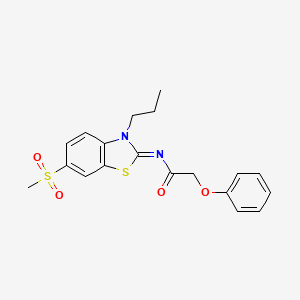
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
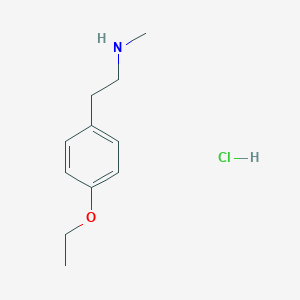
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)
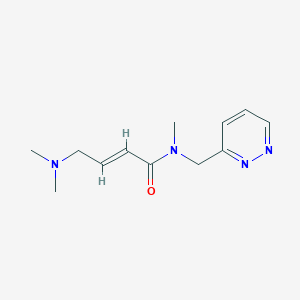

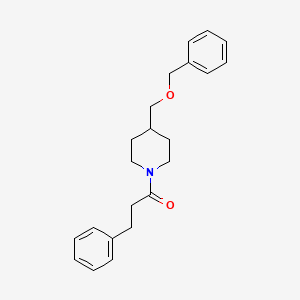
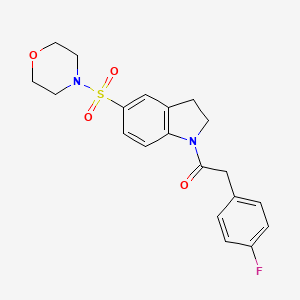
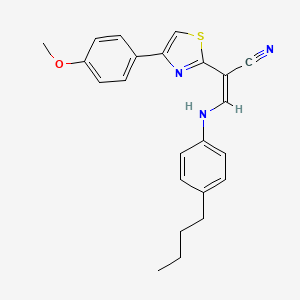

![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)